2-(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)-1H-pyrrole
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Overview
Description
2-(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)-1H-pyrrole is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a highly fluorinated alkyl chain and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)-1H-pyrrole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a pyrrole derivative and a fluorinated alkyl halide.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinated alkyl halide. A common solvent used is tetrahydrofuran (THF).
Catalysts: Catalysts such as palladium or copper may be employed to facilitate the coupling reaction between the pyrrole derivative and the fluorinated alkyl halide.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)-1H-pyrrole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrrole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or aliphatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrrole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the pyrrole ring.
Scientific Research Applications
2-(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)-1H-pyrrole has several scientific research applications:
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with hydrophobic and oleophobic properties.
Medicinal Chemistry: Researchers are exploring its potential as a building block for designing new pharmaceuticals with improved bioavailability and metabolic stability.
Industrial Applications: The compound can be used as a precursor for the synthesis of specialty chemicals and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The highly fluorinated alkyl chain imparts unique physicochemical properties, such as increased lipophilicity and resistance to metabolic degradation. These properties can influence the compound’s binding affinity to target proteins and its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)oxy-1,1,2,2-tetrafluoroethanesulfonate: This compound shares a similar fluorinated alkyl chain but differs in the functional groups attached to the chain.
6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane: This compound lacks the pyrrole ring but has a similar fluorinated alkyl chain.
Uniqueness
2-(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)-1H-pyrrole is unique due to the presence of both a highly fluorinated alkyl chain and a pyrrole ring
Properties
CAS No. |
110396-63-9 |
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Molecular Formula |
C10H4ClF12N |
Molecular Weight |
401.58 g/mol |
IUPAC Name |
2-(6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)-1H-pyrrole |
InChI |
InChI=1S/C10H4ClF12N/c11-10(22,23)9(20,21)8(18,19)7(16,17)6(14,15)5(12,13)4-2-1-3-24-4/h1-3,24H |
InChI Key |
VVKROSOQWMIEKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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